molecular formula C11H11N3OS B12988999 N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine

N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine

Cat. No.: B12988999
M. Wt: 233.29 g/mol
InChI Key: AGYSEFSWWGRKEB-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine typically involves the reaction of 2-aminothiazole with phenyl isothiocyanate to form 2-(4-phenyl-thiazol-2-yl)-acetamidine. This intermediate is then hydroxylated using hydroxylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine is unique due to its hydroxyl group, which can enhance its biological activity and solubility. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

N'-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)ethanimidamide

InChI

InChI=1S/C11H11N3OS/c12-10(14-15)6-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7,15H,6H2,(H2,12,14)

InChI Key

AGYSEFSWWGRKEB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C/C(=N/O)/N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CC(=NO)N

Origin of Product

United States

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